molecular formula C10H19N3O B13482330 1-(2-Isopropoxyethyl)-3,5-dimethyl-1h-pyrazol-4-amine

1-(2-Isopropoxyethyl)-3,5-dimethyl-1h-pyrazol-4-amine

Cat. No.: B13482330
M. Wt: 197.28 g/mol
InChI Key: VHMMOGQTYFBLPL-UHFFFAOYSA-N
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Description

1-(2-Isopropoxyethyl)-3,5-dimethyl-1h-pyrazol-4-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the pyrazole family, which is known for its diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Isopropoxyethyl)-3,5-dimethyl-1h-pyrazol-4-amine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-isopropoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis. This method allows for the efficient and scalable production of the compound by continuously feeding the reactants into a reactor and collecting the product. This approach minimizes the reaction time and improves the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Isopropoxyethyl)-3,5-dimethyl-1h-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents such as tetrahydrofuran or ether under inert atmosphere.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); reactions often require a catalyst and are conducted at moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized pyrazole derivatives.

Scientific Research Applications

1-(2-Isopropoxyethyl)-3,5-dimethyl-1h-pyrazol-4-amine has found applications in various scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Isopropoxyethyl)-3,5-dimethyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Isopropoxyethyl)-3,5-dimethyl-1h-pyrazol-4-amine stands out due to its unique structural features and versatile reactivity

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

3,5-dimethyl-1-(2-propan-2-yloxyethyl)pyrazol-4-amine

InChI

InChI=1S/C10H19N3O/c1-7(2)14-6-5-13-9(4)10(11)8(3)12-13/h7H,5-6,11H2,1-4H3

InChI Key

VHMMOGQTYFBLPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCOC(C)C)C)N

Origin of Product

United States

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